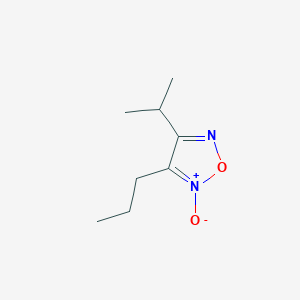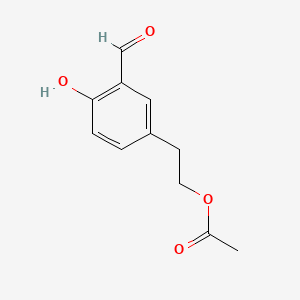
p-Benzenediboronic acid, 2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzenediboronic acid, 2-nitro-: is an organic compound that belongs to the class of diboronic acids It is characterized by the presence of two boronic acid groups attached to a benzene ring, with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenediboronic acid, 2-nitro- typically involves the functionalization of a benzene ring with boronic acid groups and a nitro group. One common method involves the use of 2-nitro-1,4-benzenediboronic acid as a precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like n-butyllithium and trimethyl borate .
Industrial Production Methods: Industrial production of p-Benzenediboronic acid, 2-nitro- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: p-Benzenediboronic acid, 2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Typical reagents include palladium catalysts and aryl halides.
Major Products:
Oxidation: The major product is the corresponding amino derivative.
Substitution: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
p-Benzenediboronic acid, 2-nitro- has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of biosensors and other diagnostic tools.
Mechanism of Action
The mechanism of action of p-Benzenediboronic acid, 2-nitro- involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
1,4-Benzenediboronic acid: Similar structure but lacks the nitro group.
2,5-Dimethoxy-1,4-benzenediboronic acid: Contains methoxy groups instead of a nitro group.
Uniqueness: The nitro group enhances its ability to participate in redox reactions, while the boronic acid groups facilitate cross-coupling reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
28362-31-4 |
|---|---|
Molecular Formula |
C6H7B2NO6 |
Molecular Weight |
210.75 g/mol |
IUPAC Name |
(4-borono-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H7B2NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-13H |
InChI Key |
GGASDGRERPDUQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)B(O)O)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
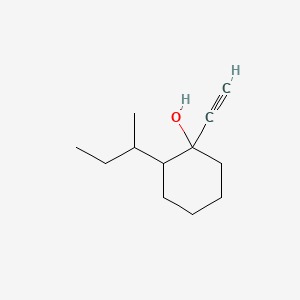
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
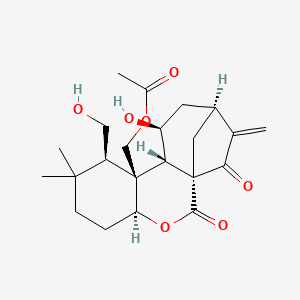
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
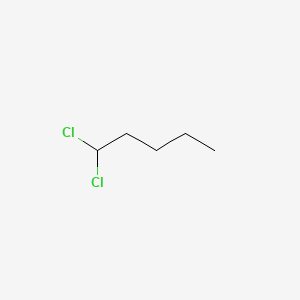
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)


